![molecular formula C11H14N2O2 B1372682 3-[(3,4-Dimethoxyphenyl)amino]propanenitrile CAS No. 91181-15-6](/img/structure/B1372682.png)
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile
Overview
Description
“3-[(3,4-Dimethoxyphenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 91181-15-6 . It has a molecular weight of 206.24 g/mol . This compound is also known as DMAPN.
Molecular Structure Analysis
The molecular formula of “3-[(3,4-Dimethoxyphenyl)amino]propanenitrile” is C11H14N2O2 . The InChI code for this compound is 1S/C11H14N2O2/c1-14-10-5-4-9 (8-11 (10)15-2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical form of “3-[(3,4-Dimethoxyphenyl)amino]propanenitrile” is solid . The SMILES string representation of this compound is COC1=CC=C (CCNCCC#N)C=C1OC .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines through reactions with carbonyl compounds and nitrous acid (Zinchenko et al., 2009).
Asymmetric Hydrogenation Studies
The compound plays a role in asymmetric hydrogenation studies, contributing to the development of chiral phosphine ligands and methodologies for preparing optically pure substances, such as (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid (O'reilly et al., 1990).
Crystal Structure Analysis
It is used in crystal structure analysis, as demonstrated in the synthesis and characterization of novel cyanopyridine compounds (Yang et al., 2011). These studies often involve detailed investigations of molecular structures using techniques like X-ray diffraction.
Metabolic Studies
Metabolic studies of related compounds have been conducted to understand their bio-transformations. For instance, studies on the metabolism of dimethoxycinnamic acid derivatives by fungi reveal insights into the biochemical pathways and mechanisms of compound transformation (Enoki et al., 1981).
Electro-Optical and Charge-Transport Properties
Research has been conducted on the electro-optical and charge-transport properties of compounds containing 3,4-dimethoxyphenyl groups. Such studies are crucial for applications in materials science, particularly in the development of electronic materials (Irfan et al., 2015).
Tautomerism Studies
The compound is also used in studies exploring tautomerism in pyridines, contributing to the understanding of chemical equilibria and molecular properties in various organic compounds (Davoodnia et al., 2011).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(3,4-Dimethoxyphenyl)amino]propanenitrile . These factors can include pH levels, temperature, presence of other compounds, and specific characteristics of the biological environment where the compound exerts its effects.
properties
IUPAC Name |
3-(3,4-dimethoxyanilino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-5-4-9(8-11(10)15-2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFZQODSVCQBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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